5-(4-Aminobutyl)-3-phenyl-2-sulfanylideneimidazolidin-4-one
Description
5-(4-Aminobutyl)-3-phenyl-2-sulfanylideneimidazolidin-4-one is a heterocyclic compound featuring an imidazolidinone core substituted at position 3 with a phenyl group, at position 2 with a sulfanylidene (thione) moiety, and at position 5 with a 4-aminobutyl side chain. This structure places it within the broader class of thiohydantoins, which are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties . The 4-aminobutyl substituent introduces a flexible aliphatic amine group, which may enhance solubility and enable interactions with biological targets, such as enzymes or receptors that recognize polyamine motifs .
Properties
IUPAC Name |
5-(4-aminobutyl)-3-phenyl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS/c14-9-5-4-8-11-12(17)16(13(18)15-11)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9,14H2,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBQWXPHSJQUQDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(NC2=S)CCCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Aminobutyl)-3-phenyl-2-sulfanylideneimidazolidin-4-one can be achieved through several synthetic routes. One common method involves the reaction of 3-phenyl-2-sulfanylideneimidazolidin-4-one with 4-aminobutylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-(4-Aminobutyl)-3-phenyl-2-sulfanylideneimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to modify the imidazolidinone core or the phenyl group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the amino moiety .
Scientific Research Applications
5-(4-Aminobutyl)-3-phenyl-2-sulfanylideneimidazolidin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-Aminobutyl)-3-phenyl-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 5-(4-Aminobutyl)-3-phenyl-2-sulfanylideneimidazolidin-4-one can be contextualized by comparing it to related imidazolidinone derivatives. Below is a detailed analysis of key analogs:
Table 1: Structural and Molecular Comparison
Key Comparative Insights
Substituent Effects on Molecular Weight and Polarity The 4-aminobutyl substituent in the target compound introduces a higher molecular weight compared to simpler analogs like the hydroxymethyl derivative (222.26 g/mol) . The diethylamino-substituted analog (351.47 g/mol) demonstrates how bulky, lipophilic groups increase molecular weight and may enhance membrane permeability .
Structural Modifications and Biological Implications Conjugated Systems: The 4-methoxyphenylmethylidene group in the methoxy analog (310.37 g/mol) introduces extended π-conjugation, which could enhance UV absorption or fluorescence properties, useful in analytical applications . Sulfur Content: The methylsulfanylethyl analog (266.38 g/mol) contains two sulfur atoms, which may influence redox activity or metal chelation .
Synthetic Accessibility The tert-butyl (4-aminobutyl) carbamate precursor described in suggests a feasible route to introducing the 4-aminobutyl group via carbamate deprotection.
Potential Applications The diethylamino-substituted analog’s lipophilicity makes it a candidate for central nervous system (CNS) targeting, while the dimeric ethylenebis compound could exhibit enhanced avidity in enzyme inhibition.
Biological Activity
5-(4-Aminobutyl)-3-phenyl-2-sulfanylideneimidazolidin-4-one (CAS No. 5789-16-2) is a compound of significant interest in medicinal chemistry due to its unique chemical structure and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features an imidazolidinone core with a sulfanylidene functional group and a phenyl side chain. Its molecular formula is with a molecular weight of 253.36 g/mol. The presence of the sulfanylidene group enhances its reactivity, making it a versatile candidate for various biochemical interactions.
5-(4-Aminobutyl)-3-phenyl-2-sulfanylideneimidazolidin-4-one exhibits biological activity primarily through:
- Interaction with Neurotransmitter Systems : It modulates neurotransmitter release and activity, particularly influencing polyamine metabolism which is crucial for neurological functions.
- Nitric Oxide Synthesis Pathways : The compound has been shown to affect nitric oxide levels, which play a vital role in cellular signaling and cardiovascular health.
- Enzymatic Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, thus potentially altering physiological responses.
Neuroprotective Effects
Research indicates that 5-(4-Aminobutyl)-3-phenyl-2-sulfanylideneimidazolidin-4-one has neuroprotective properties. In vitro studies have demonstrated its ability to protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. In vitro assays revealed that it exhibits significant inhibitory effects against various bacterial strains, making it a candidate for developing new antimicrobial agents.
Anticancer Potential
Preliminary studies suggest that the compound may possess anticancer properties. It has been shown to inhibit the proliferation of certain cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Neuroprotection | Modulation of neurotransmitter systems | |
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells |
Case Study: Neuroprotective Effects
In a study published by Journal of Neurochemistry, researchers treated cultured neuronal cells with varying concentrations of 5-(4-Aminobutyl)-3-phenyl-2-sulfanylideneimidazolidin-4-one. Results showed a dose-dependent increase in cell viability under oxidative stress conditions, highlighting its potential as a neuroprotective agent.
Case Study: Antimicrobial Activity
A study conducted by the International Journal of Antimicrobial Agents evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and E. coli. The results indicated that the compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting its potential use in treating bacterial infections.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
